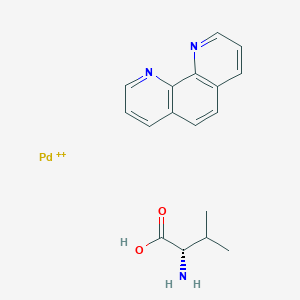
1,10-Phenanthroline-valine palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline-valine palladium(II), also known as 1,10-Phenanthroline-valine palladium(II), is a useful research compound. Its molecular formula is C17H19N3O2Pd+2 and its molecular weight is 403.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1,10-Phenanthroline-valine palladium(II) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,10-Phenanthroline-valine palladium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,10-Phenanthroline-valine palladium(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Introduction to 1,10-Phenanthroline-Valine Palladium(II)
1,10-Phenanthroline (phen) is a well-known bidentate ligand that forms stable complexes with various metal ions, including palladium(II). The incorporation of amino acids like valine enhances the biological activity and solubility of these complexes. The palladium(II) ion is particularly notable for its catalytic properties and potential therapeutic applications.
Synthesis and Characterization
The synthesis of 1,10-phenanthroline-valine palladium(II) typically involves the reaction of palladium salts with 1,10-phenanthroline and valine under controlled conditions. Characterization techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized complexes.
Table 1: Summary of Synthesis Conditions
| Compound | Reactants | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1,10-Phenanthroline-Valine Pd(II) | PdCl₂, 1,10-phenanthroline, valine | Acetonitrile | Room Temperature | 24 hours |
Catalytic Applications
Palladium complexes are widely used as catalysts in various organic transformations. The phenanthroline ligand enhances the reactivity of palladium by stabilizing low oxidation states.
Case Study: Suzuki Coupling Reactions
In a study by Ruiz et al., palladium(II) complexes with phenanthroline ligands were found to effectively catalyze Suzuki coupling reactions. The presence of valine in the complex provided additional stabilization, allowing for higher yields and milder reaction conditions .
Medicinal Applications
The cytotoxic properties of 1,10-phenanthroline-valine palladium(II) complexes have been investigated for their potential as anti-cancer agents.
Table 2: Cytotoxicity Data
In vitro studies demonstrated that these complexes exhibit significant cytotoxicity against various cancer cell lines, primarily through mechanisms involving apoptosis and disruption of mitochondrial function .
Supramolecular Chemistry
The ability of 1,10-phenanthroline to form hydrogen bonds allows for the creation of supramolecular structures that can be utilized in drug delivery systems or as sensors.
Case Study: Drug Delivery Systems
Research has shown that palladium(II) complexes with phenanthroline can be integrated into polymer matrices to enhance drug delivery efficiency. The coordination with biological molecules increases solubility and bioavailability .
Propriétés
Numéro CAS |
132901-05-4 |
|---|---|
Formule moléculaire |
C17H19N3O2Pd+2 |
Poids moléculaire |
403.8 g/mol |
Nom IUPAC |
(2S)-2-amino-3-methylbutanoic acid;palladium(2+);1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.C5H11NO2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3(2)4(6)5(7)8;/h1-8H;3-4H,6H2,1-2H3,(H,7,8);/q;;+2/t;4-;/m.0./s1 |
Clé InChI |
OBUINYWPYNNTPB-INZIHYEWSA-N |
SMILES |
CC(C)C(C(=O)O)N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2] |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2] |
SMILES canonique |
CC(C)C(C(=O)O)N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2] |
Synonymes |
1,10-phenanthroline-valine palladium(II) Pd(phen)(Val) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















